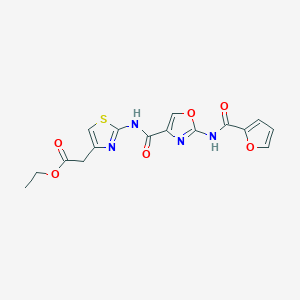

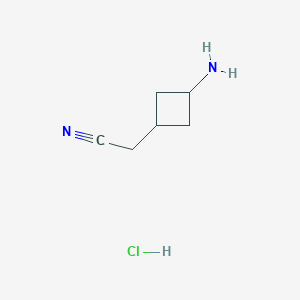

Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

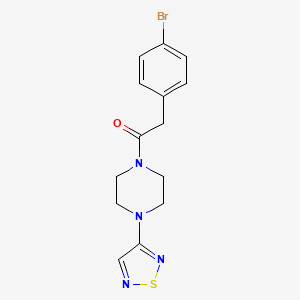

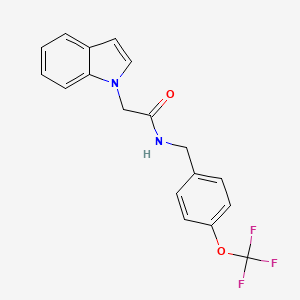

Compounds with structures similar to the one you mentioned often contain furan, oxazole, and thiazole rings. These are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring . They are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Van Leusen reaction . This reaction involves the use of tosylmethyl isocyanide (TOSMIC) and has been used to synthesize oxazoles .Molecular Structure Analysis

The molecular structure of similar compounds often contains furan, oxazole, and thiazole rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Oxazole is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom. Thiazole, on the other hand, is a five-membered ring containing two heteroatoms, one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new rings or the modification of existing rings. For example, the Van Leusen reaction can be used to form oxazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the solubility, lipophilicity, and other properties can be influenced by the specific structure of the compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile One-Pot Synthesis

The compound participates in the Diels-Alder reaction involving 2-substituted 4-(trimethyl-silyloxy)oxazoles and dimethyl acetylenedicarboxylate or ethyl propiolate, yielding furan-3,4-dicarboxylic or furan-3-carboxylic esters. This demonstrates its utility in synthesizing furan derivatives through a facile one-pot process (Hari, Iguchi, & Aoyama, 2004).

Molecular Docking and Enzyme Inhibition

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibit significant α-glucosidase and β-glucosidase inhibition, showing potential as therapeutic agents. Molecular docking studies have highlighted the interaction modes with enzyme active sites, providing insight into their inhibitory mechanisms (Babar et al., 2017).

Biological Studies

Antimicrobial and Antifungal Activities

The synthesized derivatives of ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate have shown promising antimicrobial and antifungal properties. Such activities underline the potential of these compounds in developing new antibacterial and antifungal agents (Raol & Acharya, 2015).

Antitumor Activity

Some ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their in vitro antitumor activity against 60 human tumor cell lines by the National Cancer Institute (NCI). The findings suggest potential anticancer activity, indicating the relevance of these compounds in cancer research (El-Subbagh, Abadi, & Lehmann, 1999).

Chemical Reactivity and Modification

Reactivity with Nucleophiles

Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate's reaction with various nucleophiles indicates a wide range of possible modifications. Such studies are crucial for the development of novel compounds with enhanced or specialized properties (Maadadi, Pevzner, & Petrov, 2016).

Versatile Intermediate for Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a broad range of trifluoromethyl heterocycles, showcasing the adaptability of similar compounds in generating diverse heterocyclic structures (Honey, Pasceri, Lewis, & Moody, 2012).

Mécanisme D'action

Target of Action

The compound “Ethyl 2-(2-(2-(furan-2-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate” contains a thiazole ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Without specific studies on this compound, it’s hard to definitively say which biochemical pathways it affects. Given the biological activities of other thiazole derivatives, it might be involved in a variety of cellular processes .

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the ADME properties of this compound.

Result of Action

Other thiazole derivatives have shown a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-[[2-(furan-2-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S/c1-2-24-12(21)6-9-8-27-16(17-9)20-13(22)10-7-26-15(18-10)19-14(23)11-4-3-5-25-11/h3-5,7-8H,2,6H2,1H3,(H,17,20,22)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKPSAUCAKNLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)

![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2681355.png)

![6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2681357.png)

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)